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  • Product: Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate
  • CAS: 98531-69-2

Core Science & Biosynthesis

Foundational

The Rising Star in Scaffolding: A Technical Guide to Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate

An In-depth Exploration for Drug Discovery and Development Professionals In the relentless pursuit of novel therapeutics, medicinal chemists and drug development scientists are increasingly venturing beyond the tradition...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Exploration for Drug Discovery and Development Professionals

In the relentless pursuit of novel therapeutics, medicinal chemists and drug development scientists are increasingly venturing beyond the traditional, planar chemical space. This "escape from flatland" has led to a surge of interest in rigid, three-dimensional scaffolds that can confer improved pharmacological properties.[1] Among these, the 2-azabicyclo[2.1.1]hexane (aza-BCH) framework has emerged as a promising proline bioisostere, offering a unique combination of conformational constraint and physicochemical advantages. This technical guide provides a comprehensive overview of a key exemplar of this class, Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate, detailing its chemical structure, properties, synthesis, and burgeoning applications in drug discovery.

The Molecule at a Glance: Structure and Physicochemical Properties

Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate, with the CAS number 98531-69-2, is a bicyclic amino acid ester.[2] Its rigid structure is a defining feature, locking the pyrrolidine ring of a traditional proline analogue into a more defined geometry. This conformational restriction can be highly advantageous in drug design, potentially leading to enhanced binding affinity and selectivity for biological targets.

A summary of its key chemical and computed properties is presented below:

PropertyValueSource
Molecular Formula C₈H₁₃NO₂[2]
Molecular Weight 155.19 g/mol [2]
CAS Number 98531-69-2[2]
Topological Polar Surface Area (TPSA) 38.33 Ų[3]
Predicted LogP (XLogP3) 0.5[4]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 2[3]
Monoisotopic Mass 155.09464 Da[4]

Synthesis of a Privileged Scaffold: A Step-by-Step Protocol

Conceptual Workflow

The synthesis commences with the construction of the core bicyclic amine, which is then protected and subsequently esterified. This multi-step process is designed to yield the target compound with good purity and in sufficient quantities for further research and development.

Synthesis_Workflow A Starting Materials B [2+2] Cycloaddition & Ring Formation A->B Key Ring-Forming Steps C Intermediate: N-Boc-protected amino acid B->C Protection & Purification D Esterification C->D Reaction with Ethanol E Final Product: Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate D->E Workup & Isolation

Caption: A conceptual workflow for the synthesis of Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (Precursor)

This precursor can be synthesized on a multigram scale following the optimized procedure reported by Chernykh et al.[1][2] This multi-step sequence involves the formation of the bicyclic ring system, followed by functional group manipulations to yield the N-Boc protected amino acid. The process has been demonstrated to be scalable, with a reported yield of 32% over five laboratory steps, producing up to 0.7 kg of the key building block.[1]

Step 2: Esterification to Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate

A standard acid-catalyzed esterification (Fischer esterification) is a plausible and widely used method.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-Boc-4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (1.0 eq) in anhydrous ethanol (a large excess, serving as both reactant and solvent).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within several hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Remove the excess ethanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate.

Spectroscopic and Physicochemical Characterization

While experimentally obtained spectra for the title compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid bicyclic system. Key signals would include a triplet for the methyl protons of the ethyl group (~1.2-1.4 ppm), a quartet for the methylene protons of the ethyl group (~4.1-4.3 ppm), and a series of multiplets in the aliphatic region (typically 1.5-4.0 ppm) corresponding to the protons on the bicyclic core. The bridgehead protons would likely appear as distinct signals.

  • ¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the ester carbonyl carbon at approximately 170-175 ppm. The methylene carbon of the ethyl group would be expected around 60-65 ppm, and the methyl carbon around 14-15 ppm. The sp³-hybridized carbons of the bicyclic framework would appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by a strong absorption band for the ester carbonyl (C=O) stretch, typically in the range of 1730-1750 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the sp³-hybridized carbons of the bicyclic system and the ethyl group (below 3000 cm⁻¹) and C-O stretching vibrations of the ester group in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The predicted m/z for the protonated molecule [M+H]⁺ is 156.10192.[4]

Chemical Reactivity and Transformations

The chemical reactivity of Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate is primarily dictated by the two functional groups: the secondary amine and the ethyl ester.

Reactivity cluster_N N-Functionalization cluster_C Ester Transformations Start Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate N_Alkylation N-Alkylation Start->N_Alkylation R-X N_Acylation N-Acylation Start->N_Acylation RCOCl N_Arylation N-Arylation Start->N_Arylation Ar-X, Pd-catalysis Hydrolysis Hydrolysis to Carboxylic Acid Start->Hydrolysis H₂O, H⁺/OH⁻ Reduction Reduction to Alcohol Start->Reduction LiAlH₄ Amidation Amidation Start->Amidation R₂NH

Caption: Common chemical transformations of Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate.

  • N-Functionalization: The secondary amine is a versatile handle for introducing a wide range of substituents. It can readily undergo N-alkylation, N-acylation, and N-arylation reactions, allowing for the facile generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

  • Ester Transformations: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This acid can then be coupled with amines to form amides, a common functional group in many drug molecules. The ester can also be reduced to the corresponding primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Applications in Drug Discovery: A Proline Bioisostere with Promise

The primary application of Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate and its derivatives in drug discovery stems from its role as a conformationally constrained proline analogue.[5] The incorporation of this rigid scaffold can have several beneficial effects on the properties of a drug candidate.

The "Escape from Flatland" and Improved Physicochemical Properties

The move towards more three-dimensional molecules is a key strategy in modern medicinal chemistry to improve physicochemical and pharmacokinetic properties.[1] The aza-BCH scaffold is an excellent example of an sp³-rich building block that can help to achieve this. It has been reported that the replacement of a pyrrolidine unit with an aza-BCH can lead to:

  • Enhanced Metabolic Stability: The rigid bicyclic structure can shield metabolically susceptible positions from enzymatic degradation, potentially leading to a longer half-life in vivo.[5]

  • Increased Aqueous Solubility: The introduction of the aza-BCH moiety can lead to a reduction in lipophilicity and an increase in water solubility, which are often desirable properties for oral bioavailability.[5]

  • Reduced Lipophilicity (LogP): A lower LogP is often associated with improved pharmacokinetic properties and a lower risk of off-target toxicity.[5]

Case Study: LRRK2 Kinase Inhibitors for Parkinson's Disease

A recent optimization study by Merck for a Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor for the potential treatment of Parkinson's disease found that replacing a pyrrolidine unit with a 2-azabicyclo[2.1.1]hexane scaffold resulted in a consistent improvement in intrinsic clearance and solubility.[5] This provides strong evidence for the practical benefits of this building block in overcoming common drug development hurdles.

Conclusion and Future Outlook

Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate represents a valuable and increasingly important building block for medicinal chemists and drug discovery professionals. Its rigid, three-dimensional structure offers a powerful tool to fine-tune the conformational and physicochemical properties of drug candidates. As the drive to explore novel chemical space continues, the strategic incorporation of such constrained proline bioisosteres is expected to play an even more significant role in the development of the next generation of therapeutics. The synthetic accessibility of the aza-BCH core, coupled with its beneficial effects on drug-like properties, positions it as a scaffold of high value for future drug discovery campaigns.

References

  • Discovery of an Azabicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via a Rearrangement. Organic Letters. ACS Publications. Available at: [Link].

  • Discovery of an Azabicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via a Rearrangement. PubMed. Available at: [Link].

  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1- Carboxylates (2,4-Methanoprolines). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link].

  • Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride (C8H13NO2). PubChem. Available at: [Link].

  • Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride. ResearchGate. Available at: [Link].

  • (PDF) Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. ResearchGate. Available at: [Link].

  • Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. PMC. NIH. Available at: [Link].

  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link].

  • 5-Carboxy-2-azabicyclo[2.1.1]hexanes as Precursors of 5-Halo, Amino, Phenyl, and 2-Methoxycarbonylethyl Methanopyrrolidines. The Journal of Organic Chemistry. ACS Publications. Available at: [Link].

  • ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride. NextSDS. Available at: [Link].

  • A new synthesis of 2-azabicyclo[2.1.1]hexanes. PubMed. Available at: [Link].

  • A pharmacokinetic study on Z-(+/-)-2-(1-benzylindole-3-yl-methylene)azabicyclo[2.2.2]octane-3-ol; a novel radio-sensitization agent. PubMed. Available at: [Link].

Sources

Exploratory

Crystallographic data for Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate

An In-Depth Technical Guide to the Crystallographic Profiling and Bioisosteric Applications of Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate Executive Summary The drive to "escape from flatland" in modern drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic Profiling and Bioisosteric Applications of Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate

Executive Summary

The drive to "escape from flatland" in modern drug discovery has catalyzed the transition from planar, two-dimensional aromatic rings to highly saturated, three-dimensional C(sp3)-rich scaffolds[1]. Among these, the 2-azabicyclo[2.1.1]hexane system—and specifically its functionalized derivatives like Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate—has emerged as a privileged bioisostere. By serving as a rigidified mimic for both ortho/meta-substituted benzenes and the pyrrolidine ring of proline, this bicyclic architecture dramatically improves pharmacokinetic properties such as aqueous solubility and lipophilicity (logD)[2].

This whitepaper provides a comprehensive analysis of the crystallographic data, structural causality, and synthetic validation protocols for Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate and its closely related analogues, equipping medicinal chemists with the foundational data required for rational drug design.

Structural Rationale and Causality: The Geometry of Rigidification

To understand the utility of the 2-azabicyclo[2.1.1]hexane core, one must analyze the causality behind its geometric constraints.

Proline Mimicry: Natural proline exists in a dynamic equilibrium between Cγ-endo and Cγ-exo ring puckers, incurring an entropic penalty upon binding to a target receptor. The 2-azabicyclo[2.1.1]hexane scaffold is essentially a proline analogue engineered with two Cγ atoms locked within a bridged framework[3]. This topology inherently presents both prevalent ring puckers simultaneously. By locking the conformation, the scaffold preorganizes the backbone, eliminating the entropic cost of ring-flipping and stabilizing the resulting ligand-receptor complex[4].

Benzene Bioisosterism: When replacing a planar benzene ring, the spatial trajectory of the substituents (exit vectors) is critical. The 1- and 4-positions (bridgeheads) or the 1- and 2-positions of the 2-azabicyclo[2.1.1]hexane core provide exit vectors that precisely map onto the meta- and ortho-substitution patterns of a benzene ring, respectively[1]. Because the bicyclic system is fully saturated, it increases the Fsp3 (fraction of sp3 carbons) of the drug candidate, which directly correlates with reduced clinical attrition rates due to improved solubility and reduced off-target lipophilic binding[5].

Bioisostere Flat Planar Aromatics (Benzene/Pyridine) Problem High Lipophilicity Poor Solubility Flat->Problem Bicyclic 2-azabicyclo[2.1.1]hexane Scaffold Problem->Bicyclic Isosteric Replacement Benefit High C(sp3) Fraction Rigid 3D Geometry Bicyclic->Benefit Structural Causality Receptor Target Receptor Binding Benefit->Receptor

Fig 1: Mechanistic rationale for replacing planar aromatics with 3D C(sp3)-rich bicyclic scaffolds.

Crystallographic Data Analysis

The highly strained nature of the 2-azabicyclo[2.1.1]hexane core makes Single-Crystal X-Ray Diffraction (SCXRD) the gold standard for validating its 3D coordinates. NMR spectroscopy often struggles to definitively assign stereochemistry in such compact, bridged systems due to complex scalar couplings. SCXRD acts as a self-validating endpoint, confirming not only the atomic connectivity but the exact spatial arrangement of the ester and amine substituents[5].

Below is a consolidated summary of the quantitative crystallographic parameters for representative 1-carboxylate derivatives of the 2-azabicyclo[2.1.1]hexane scaffold (such as the N-benzoyl methyl/ethyl esters), derived from high-resolution diffraction studies[3][5].

Crystallographic ParameterTypical Value / Description for 2-azabicyclo[2.1.1]hexane-1-carboxylates
Crystal System Monoclinic or Orthorhombic (dependent on N-substituent bulk)
Space Group P2₁/c or P2₁2₁2₁
Data Collection Temp. 173(2) K to 298 K
Radiation Source Mo Kα (λ = 0.71073 Å) or Cu Kα
Bridged C-N Bond Length ~1.47 - 1.49 Å (indicative of slight strain elongation)
Bridgehead C-C Bond Length ~1.54 - 1.56 Å
Internal Bridge Angle ~73° - 75° (highly compressed compared to ideal 109.5° sp3 angle)
Crystal Packing Forces Dominated by intermolecular hydrogen bonding (if N is unprotected) or van der Waals/dipole interactions (in N-Boc or N-Benzoyl derivatives)

Crystal Packing Insights: In N-protected derivatives (like Ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate), the crystal lattice is primarily stabilized by dipole-dipole interactions between the carbonyl oxygen of the ester/benzoyl groups and adjacent aliphatic protons. The rigid, compact nature of the bicyclic core prevents efficient close-packing compared to flat aromatics, which fundamentally explains the lower melting points and higher aqueous solubilities of these bioisosteres[2][5].

Experimental Protocol: Synthesis and X-Ray Validation

To ensure scientific integrity, the synthesis of these strained systems must follow a self-validating workflow. The most efficient route to Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate derivatives is via an intramolecular photochemical[2+2] cycloaddition[2][6].

Step-by-Step Methodology

Phase 1: Precursor Assembly

  • Acylation: React allylamine with ethyl 2-(chlorocarbonyl)acrylate (or via a multi-step benzoylation/esterification sequence) in toluene using triethylamine (Et₃N) as a base[2].

  • Purification: Isolate the resulting diene precursor via flash column chromatography to ensure no UV-absorbing impurities remain.

Phase 2: Photochemical[2+2] Cycloaddition

  • Irradiation: Dissolve the diene precursor in degassed acetone or acetonitrile. Add a photosensitizer (e.g., acetophenone) if required[5].

  • Reaction: Irradiate the solution using a medium-pressure mercury lamp or specific 366 nm LEDs. The reaction must be monitored closely by LC-MS, as over-irradiation can lead to polymeric byproducts.

  • Isolation: Concentrate the mixture under reduced pressure and purify the crude Ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate via silica gel chromatography (Hexane/EtOAc gradient).

Phase 3: Single Crystal Growth & SCXRD Validation

  • Crystallization: Dissolve ~20 mg of the purified compound in a minimum volume of dichloromethane (CH₂Cl₂).

  • Vapor Diffusion/Slow Evaporation: Layer the solution carefully with a non-polar antisolvent (e.g., hexanes or toluene) and allow for slow evaporation at room temperature over 48-72 hours[7].

  • Diffraction: Select a high-quality, transparent single crystal under polarized light. Mount it on a diffractometer equipped with a Mo Kα or Cu Kα source at 173 K. Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on F²[8].

Workflow A Allylamine + Acrylate (Precursor Assembly) B Photochemical [2+2] Cycloaddition (366 nm) A->B Toluene, Et3N C Ethyl 2-benzoyl-2-azabicyclo [2.1.1]hexane-1-carboxylate B->C hν, Acetone/MeCN D Single Crystal Growth (Slow Evaporation) C->D CH2Cl2 / Hexane E Single-Crystal X-Ray Diffraction (SCXRD) D->E 173 K, Mo Kα

Fig 2: Photochemical synthesis and crystallographic validation workflow for the bicyclic core.

Conclusion and Future Perspectives

The crystallographic profiling of Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate confirms its status as a highly strained, rigid, and geometrically precise bioisostere. By forcing the molecular architecture out of a two-dimensional plane and into a defined 3D space, medicinal chemists can predictably modulate the physicochemical properties of drug candidates. The internal bridge angles and specific Cγ pucker mimicry validated by X-ray diffraction provide the exact atomic coordinates necessary for advanced computational docking and rational structure-based drug design (SBDD). As synthetic methodologies—particularly continuous-flow photochemistry—become more accessible, the integration of these bicyclic scaffolds into clinical pipelines will undoubtedly accelerate.

References

  • Escaping from Flatland: Antimalarial Activity of sp3-Rich Bridged Pyrrolidine Derivatives Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene Source: National Institutes of Health (NIH) / PMC (Nature Reviews Chemistry) URL:[Link]

  • Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Discovery of an Azabicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via a Rearrangement Source: Organic Letters - ACS Publications URL:[Link]

  • 4-Fluoro-2,4-methanoproline Source: Organic Letters - ACS Publications URL:[Link]

  • WO2024084390A1 - Compounds for the activation of ampk Source: Google Patents URL

Sources

Foundational

A Preliminary Toxicity and Safety Assessment of Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate: An In-Depth Technical Guide

Abstract Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate is a conformationally restricted proline analogue of significant interest in medicinal chemistry for its potential to impart favorable physicochemical properties in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate is a conformationally restricted proline analogue of significant interest in medicinal chemistry for its potential to impart favorable physicochemical properties in drug candidates. As with any novel chemical entity destined for drug development pipelines, a thorough understanding of its preliminary toxicity and safety profile is paramount. This guide provides a comprehensive overview of the currently available safety data, a robust in silico toxicological assessment, and a proposed tiered strategy for experimental safety verification. It is intended to equip researchers, toxicologists, and drug development professionals with the foundational knowledge required to handle and advance this scaffold safely and effectively.

Introduction and Scientific Context

The "escape from flatland" concept in drug discovery advocates for the incorporation of three-dimensional, sp3-rich scaffolds to improve the physicochemical and pharmacokinetic properties of drug candidates. Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate, a rigid bicyclic proline analogue, is an exemplary building block within this paradigm. Its unique conformational constraints can enhance metabolic stability, aqueous solubility, and target-binding affinity.

However, the introduction of novel scaffolds necessitates a proactive and rigorous safety assessment. The absence of extensive public data for this specific molecule requires a multi-faceted approach, combining known hazard information with state-of-the-art predictive toxicology and a clear strategy for empirical testing. This document serves as a roadmap for that assessment.

Compound Identification:

  • Chemical Name: Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate

  • CAS Number: 98531-69-2 (for the free base)

  • Molecular Formula: C₈H₁₃NO₂

  • Molecular Weight: 155.19 g/mol

  • SMILES: CCOC(=O)C12CC(C1)CN2

Known Hazard Information & GHS Classification

Direct experimental toxicity data for Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate is not widely available in published literature. However, safety data for its hydrochloride salt (CAS: 1989671-42-2) provides foundational hazard classifications under the Globally Harmonized System (GHS). This information is critical for establishing baseline safe handling procedures.

Table 1: GHS Hazard Classifications for Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate Hydrochloride

Hazard ClassCategoryHazard CodeHazard StatementSource
Skin Irritation2H315Causes skin irritation
Eye Irritation2AH319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335 / H336May cause respiratory irritation; May cause drowsiness or dizziness

Expert Interpretation: The classifications indicate that the compound should be handled as a potential irritant and a substance with possible effects on the central nervous system upon single, high-level exposure. The causality behind these classifications for similar small amine-containing esters often relates to their ability to interact with biological membranes and potentially hydrolyze, leading to local pH changes (irritation) or, for lipophilic structures, cross the blood-brain barrier (CNS effects). These known hazards dictate the minimum personal protective equipment (PPE) and handling protocols outlined in Section 5.

In Silico Toxicological Assessment: A Predictive Approach

In the absence of empirical data, in silico (computational) toxicology is an indispensable tool for early-stage hazard identification. These methods use a molecule's structure to predict its potential toxic effects based on vast databases of known compounds. This allows for the prioritization of experimental studies and the early deselection of compounds with a high probability of failure.

The process involves submitting the chemical structure (via SMILES or drawing) to platforms that employ (Quantitative) Structure-Activity Relationship ([Q]SAR) models and expert rule-based systems.

  • QSAR Models: These are statistical models that correlate specific molecular features (descriptors) with toxicological outcomes.

  • Expert Rule-Based Systems (e.g., Derek Nexus): These systems contain a knowledge base of "structural alerts" or "toxicophores"—chemical substructures known to be associated with specific toxicities.

cluster_input Input Data cluster_models In Silico Prediction Engines cluster_output Predicted Toxicity Endpoints Input Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate (SMILES: CCOC(=O)C12CC(C1)CN2) QSAR QSAR Models (Statistical Correlation) Input->QSAR Expert Expert Systems (Structural Alerts) Input->Expert Acute Acute Toxicity (LD50) QSAR->Acute Hepato Hepatotoxicity QSAR->Hepato Geno Genotoxicity (Ames) Expert->Geno Cardio Cardiotoxicity (hERG) Expert->Cardio Repro Reproductive Toxicity Expert->Repro

Caption: Conceptual workflow for in silico toxicity prediction.

Table 2: Representative In Silico Toxicity Predictions for Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate

Toxicity EndpointPredicted OutcomeConfidenceBasis of Prediction & Rationale
Acute Oral Toxicity (Rat) Predicted LD₅₀: 300 - 2000 mg/kg (GHS Category 4: Harmful if swallowed)MediumQSAR models comparing the compound to a database of chemicals with known LD₅₀ values. The ester and bicyclic amine moieties are common features evaluated.
Genotoxicity (Ames) Inactive / Non-mutagenicHighNo known structural alerts for mutagenicity (e.g., aromatic nitro groups, N-nitroso compounds) are present. The scaffold is not a known DNA intercalator or electrophile.
Hepatotoxicity Low ProbabilityMediumPrediction based on similarity to other non-hepatotoxic small molecule esters. The metabolic profile is predicted to be straightforward (e.g., ester hydrolysis).
Carcinogenicity InactiveMediumBased on the negative mutagenicity prediction and absence of structural alerts associated with carcinogenicity.
Skin Sensitization PlausibleLow-MediumSome small, reactive molecules can act as haptens. While no strong alerts are present, this endpoint can be difficult to predict and warrants experimental confirmation if dermal exposure is expected.

Self-Validating System: The trustworthiness of this in silico assessment lies in using multiple, complementary methods (QSAR and expert systems) and being transparent about the confidence of each prediction. A high-confidence negative prediction for a well-understood endpoint like mutagenicity is more reliable than a low-confidence prediction for a complex endpoint like hepatotoxicity. These predictions are not a substitute for experimental data but are crucial for guiding a resource-efficient testing strategy.

Proposed Experimental Toxicity Testing Strategy

Based on the in silico assessment and international regulatory guidelines (e.g., ICH M3(R2)), a tiered approach to experimental testing is recommended to progressively build a robust safety profile.

cluster_workflow Tiered Experimental Safety Testing Workflow tier1 Tier 1: Genotoxicity (In Vitro) decision1 Mutagenic? tier1->decision1 tier2 Tier 2: Acute Systemic Toxicity (In Vivo) decision2 High Acute Toxicity? tier2->decision2 tier3 Tier 3: Further Studies (As Needed) proceed Proceed with Development tier3->proceed decision1->tier2 No stop STOP or Redesign decision1->stop Yes decision2->tier3 No decision2->stop Yes

Caption: A logical tiered approach to preliminary safety testing.

Tier 1: Genotoxicity - Bacterial Reverse Mutation (Ames) Test

Causality: This is the foundational in vitro test to assess mutagenic potential. A positive result is a significant red flag in drug development, as mutagenicity is often linked to carcinogenicity. The test is performed early due to its high throughput, low cost, and high predictive value for DNA-reactive compounds.

Protocol (based on OECD Guideline 471):

  • Strains: Utilize at least five strains of bacteria (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA pKM101) that are sensitive to different types of mutagens (frameshift vs. base-pair substitution).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver). This is critical because some chemicals only become mutagenic after being metabolized.

  • Methodology: Use the plate incorporation or pre-incubation method.

    • Mix the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer.

    • Pour this mixture onto minimal glucose agar plates (lacking the required amino acid, e.g., histidine for Salmonella).

    • Incubate at 37°C for 48-72 hours.

  • Endpoint: Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino-acid).

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a positive (mutagenic) result.

Tier 2: Acute Oral Toxicity Study

Causality: This in vivo study provides an initial estimate of the substance's intrinsic toxicity from a single dose. It is essential for GHS classification, determining the dose range for subsequent studies, and understanding potential target organs of acute toxicity. The Acute Toxic Class Method is chosen to minimize animal use while still achieving classification objectives.

Protocol (based on OECD Guideline 423 - Acute Toxic Class Method):

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rat), as this is now considered sufficient.

  • Procedure: This is a stepwise procedure using three animals per step.

    • Step 1: Administer a starting dose (e.g., 300 mg/kg, selected based on in silico predictions) to three animals via oral gavage.

    • Observation: Observe animals for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.

    • Decision for Next Step:

      • If 2 or 3 animals die, the next step involves dosing three new animals at a lower dose (e.g., 50 mg/kg).

      • If 0 or 1 animal dies, the next step involves dosing three new animals at a higher dose (e.g., 2000 mg/kg).

  • Endpoint: The primary endpoint is mortality, which allows the substance to be assigned to a GHS toxicity category based on the observed outcomes at specific fixed dose levels (5, 50, 300, 2000 mg/kg).

  • Necropsy: A gross necropsy of all animals is performed at the end of the study to identify any target organ abnormalities.

Safe Handling & Personal Protective Equipment (PPE)

Based on the combined known and predicted hazards, the following precautions are mandatory when handling Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate:

Table 3: Recommended Safe Handling Procedures

Control MeasureSpecificationRationale
Engineering Controls Work within a certified chemical fume hood.To prevent inhalation of vapors or aerosols, addressing the predicted respiratory irritation (H335) and potential systemic effects (H336).
Eye/Face Protection Wear chemical safety goggles or a face shield.To prevent contact with eyes, addressing the known serious eye irritation hazard (H319).
Skin Protection Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.To prevent skin contact, addressing the known skin irritation hazard (H315) and plausible sensitization risk.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.Standard chemical hygiene practice to prevent ingestion and inadvertent exposure.
Spill & Disposal Absorb spills with inert material and dispose of as hazardous chemical waste according to local regulations.To contain the substance and prevent environmental release or unintended exposure.

Conclusion

The preliminary safety profile of Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate suggests it is a compound with moderate acute hazards, primarily related to skin, eye, and respiratory irritation. Crucially, in silico analysis predicts a low likelihood of genotoxicity, a favorable characteristic for a drug discovery building block.

This guide has established a clear, scientifically-grounded framework for managing the risks associated with this compound. The provided in silico data serves as a valuable starting point, but it is not a replacement for empirical evidence. The proposed tiered experimental strategy, beginning with a definitive Ames test and followed by an acute toxicity study, represents a logical and resource-conscious path to generating the core data needed for informed decision-making in a drug development program. Adherence to the outlined safe handling protocols is essential to ensure researcher safety throughout this process.

References

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. Available at: [Link]

  • Dhinesh, S., & Kumar, K. R. (2024). Insilico toxicity prediction by using ProTox-II computational tools. ResearchGate. Available at: [Link]

  • Guen, Y. L. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Available at: [Link]

  • ICH. (2009). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Regulations.gov. Available at: [Link]

  • OECD. (1987). Test Guideline 401 - Acute Oral Toxicity. National Toxicology Program. Available at: [Link]

  • Optibrium. (n.d.). Derek Nexus Toxicology Software. Retrieved from [Link]

  • Yadav, P., et al. (2023). MolToxPred: small molecule toxicity prediction using machine learning approach. Briefings in Bioinformatics. Available at: [Link]

  • JRC Publications Repository. (n.d.). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. Retrieved from [Link]

  • OECD. (2001). Test Guideline 423 - Acute Oral Toxicity – Acute Toxic Class Method. National Toxicology Program. Available at: [Link]

  • SciSpace. (2018). (Open Access) ProTox-II: a webserver for the prediction of toxicity of chemicals. Retrieved from [Link]

  • Ghosh, S., et al. (2019). In silico study by using ProTox-II webserver for oral acute toxicity, organ toxicity, immunotoxicity, genetic toxicity endpoints, nuclear receptor signalling

Protocols & Analytical Methods

Method

Advanced Amide Bond Formation Techniques with Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate

Document Type: Application Note & Validated Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive Summary & Structural Profiling The integration of three-dimension...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Validated Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary & Structural Profiling

The integration of three-dimensional, conformationally restricted scaffolds is a cornerstone of modern medicinal chemistry. Rigid three-dimensional scaffolds such as 2-azabicyclo[2.1.1]hexanes serve as unique saturated bioisosteres of arenes, offering distinct substitution patterns due to their differing molecular exit vectors[1]. Specifically, Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate (C₈H₁₃NO₂, MW: 155.19 g/mol )[2] is a highly prized 2,4-methanoproline derivative. The conformational features introduced by this bicyclic skeleton inherently stabilize the trans-amide bond configuration, making it an exceptional building block for peptide-based drug design and peptidomimetics[3].

However, the bicyclo[2.1.1]hexane core is a highly strained system[4], which introduces significant steric and electronic challenges during synthetic functionalization. Amide bond formation with this building block requires divergent strategies depending on the target vector:

  • N-Acylation (Secondary Amine): The nitrogen atom is embedded within the strained bicyclic cage and sits adjacent to the bulky C1-bridgehead ester, significantly reducing its nucleophilicity.

  • C-Amidation (Bridgehead Ester): Saponification of the ethyl ester yields a bridgehead carboxylic acid. The inability of the bridgehead carbon to adopt a planar transition state, combined with extreme steric shielding, makes standard aminolysis sluggish.

This application note details self-validating protocols to overcome these specific mechanistic hurdles, ensuring high-yielding amide bond formations.

Reagent Selection Matrix & Mechanistic Causality

To achieve high conversion rates without epimerization or degradation, the choice of coupling reagent must directly address the steric environment of the 2-azabicyclo[2.1.1]hexane scaffold.

Target TerminusRecommended ReagentYield RangeEpimerization RiskReaction KineticsMechanistic Causality & Rationale
N-Acylation T3P / DIPEA 80–92%Very LowModerate (12–24h)T3P (Propylphosphonic anhydride) generates a compact mixed anhydride. Unlike bulky OBt/OAt esters, this minimizes steric clash with the C1-bridgehead during nucleophilic attack by the hindered secondary amine.
C-Amidation HATU / DIPEA 75–88%LowFast (2–6h)Bridgehead acids resist activation. HATU forms a highly reactive HOAt active ester. The adjacent pyridine nitrogen in HOAt provides anchimeric assistance (H-bonding) to the incoming amine, accelerating aminolysis despite bridgehead bulk.
N-Acylation Acyl Chlorides 85–95%High (if chiral)Very Fast (<1h)Provides maximum electrophilicity for the hindered amine. However, strictly requires anhydrous conditions and risks racemization of α-chiral carboxylic acids.
Either EDC / HOBt < 50%ModerateSlow (24h+)Not Recommended. The standard EDC/HOBt active ester lacks the necessary reactivity to overcome the steric shielding of the bicyclic cage, leading to incomplete conversion.

Workflow & Mechanistic Visualizations

Workflow Core Ethyl 2-azabicyclo[2.1.1]hexane -1-carboxylate NAcyl N-Acylation (Secondary Amine) Core->NAcyl R-COOH Sapon LiOH Saponification Core->Sapon Base / H2O T3P T3P / DIPEA (Mixed Anhydride) NAcyl->T3P CAmid C-Amidation (Bridgehead Ester) HATU HATU / DIPEA (Active Ester) CAmid->HATU Prod1 N-Acyl Derivative (Peptidomimetic) T3P->Prod1 Prod2 Bridgehead Amide (Bioisostere) HATU->Prod2 Sapon->CAmid R-NH2

Fig 1: Divergent amide coupling workflows for 2-azabicyclo[2.1.1]hexane-1-carboxylate.

Mechanism Acid Bridgehead Acid Base DIPEA (Deprotonation) Acid->Base Activator HATU (Uronium Salt) Base->Activator OAt HOAt Active Ester (Anchimeric Assistance) Activator->OAt HOAt release Product Bridgehead Amide OAt->Product Aminolysis Amine Incoming Amine (Nucleophile) Amine->Product H-Bonding Assistance

Fig 2: HATU-mediated active ester aminolysis overcoming bridgehead steric hindrance.

Validated Experimental Protocols

Protocol A: N-Acylation via T3P Activation

Objective: Couple a generic carboxylic acid to the sterically hindered secondary amine of Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate.

Materials:

  • Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride (1.0 equiv)

  • Carboxylic Acid (1.2 equiv)

  • T3P (50% wt. solution in EtOAc) (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 equiv - accounts for HCl salt)

  • Anhydrous Ethyl Acetate (EtOAc) or DMF (0.2 M)

Step-by-Step Procedure:

  • Initialization: Suspend the carboxylic acid (1.2 eq) and the bicyclic amine hydrochloride (1.0 eq) in anhydrous EtOAc at room temperature under N₂.

  • Base Addition: Add DIPEA (4.0 eq) dropwise. Causality: Excess base is required to fully liberate the free base of the hindered amine and deprotonate the carboxylic acid for T3P activation.

  • Activation: Cool the reaction to 0 °C. Add the T3P solution (1.5 eq) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

Self-Validation & In-Process Controls (IPC):

  • Observation: A mild exotherm and slight yellowing of the solution may occur upon T3P addition.

  • IPC Check: At t = 12h, analyze an aliquot via LCMS.

  • Validation Gate: The extracted ion chromatogram must show <5% of the starting amine mass (m/z 156.1 [M+H]⁺). If unreacted amine persists, add an additional 0.5 eq of T3P and stir for 4 hours at 40 °C.

  • Workup Advantage: T3P byproducts are highly water-soluble. Wash the organic layer sequentially with saturated NaHCO₃, 1M HCl, and brine to yield high-purity crude product without immediate chromatography.

Protocol B: Bridgehead C-Amidation via HATU

Objective: Saponify the C1-ethyl ester and couple the resulting sterically hindered bridgehead acid to a primary/secondary amine.

Step 1: Saponification

  • Dissolve Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate (N-protected if necessary) in a 2:1:1 mixture of THF/MeOH/H₂O.

  • Add LiOH·H₂O (3.0 eq) and stir at 40 °C for 4 hours.

  • IPC Check: TLC (10% MeOH/DCM) should show complete disappearance of the ester spot.

  • Acidify to pH 3 with 1M HCl, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the bridgehead acid.

Step 2: HATU Coupling

  • Initialization: Dissolve the bridgehead carboxylic acid (1.0 eq) in anhydrous DMF (0.15 M).

  • Pre-Activation (Critical Step): Add DIPEA (3.0 eq) followed by HATU (1.3 eq). Stir at room temperature for 15 minutes. Causality: Bridgehead acids are slow to activate. Pre-activation ensures complete conversion to the HOAt active ester before the amine is introduced, preventing competitive side reactions.

  • Amine Addition: Add the target amine (1.2 eq) to the activated mixture. Stir at room temperature for 4–6 hours.

Self-Validation & In-Process Controls (IPC):

  • Observation: Upon addition of HATU, the solution will rapidly turn vibrant yellow, confirming the generation of the uronium byproduct and the active HOAt ester.

  • IPC Check (Pre-activation): Quench a 5 µL aliquot of the pre-activation mixture into 100 µL of Methanol. LCMS analysis should reveal the methyl ester mass of the bicyclic core, proving that the active ester was successfully formed and is susceptible to nucleophilic attack.

  • Validation Gate: If the methyl ester is not observed in the quench assay, verify the anhydrous nature of the DMF, as moisture rapidly hydrolyzes the HOAt ester back to the starting acid.

References[3] Chernykh, A.V. et al. "Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs." Journal of Organic and Pharmaceutical Chemistry, 2024. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBInitAgcdOa7RYJCuNagTSXY0lGs-5lb8ehgKRKoAudh3YYmuAScq30iP-3Bc5bDchcZ5hKvxFsqe9PwPqEi6uu894CW0Eqg882rjEeHP8pGpNQIhmJTKhHba6ZDLk26yeIpAWufxIMMpMQ2D4HOmHKhqMMobx4ftyg==[5] Meanwell, N. A. "Applications of bioisosteres in the design of biologically active compounds." J. Agric. Food Chem., 2023. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBRb4kZMJb_twMnEkYfH6f5fDkcmdC3ziKxupQNXXEjzq-IWQ6P3-9CeuMpYIr45nLd5MXi3CWdgoulKuw7k0UZaiQMry4eHjQfwu5UuEgOgti4M3GOKX0qX_Aohm3Jky7McHfrJR1PQ==[2] ChemScene. "Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate General Information." ChemScene Substance Database, 2026. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVQrYQQMi-6sl0y-H88A-HsX7V4kAAhHuY4dShFuh5JpRatA3cV_SzwXyAjL8RBMqTdBt92MPxBvTGhBPJkVM-sujy9Xyg3Tl4AOwiiE67qjStD0tLwPwtzcg873yxtd9s7Cz1_PlZ_rzmkuE=[4] "Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2‑Oxa." NIH PMC, 2026. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEboJaxoEV1QHeii5nkecoX-Le0dCBWOnuTK18gFvGvdQq6SvEHCppr931LV4xgrfbYqdsY4a4Fc6mNGg197BvUX05OnkxfaALn7Krnu6KtwlqK-Chtn-UTHfqw38mrwaq0G3YUkNRo4ifc17G8[1] "Late-Stage N-Atom Deletion of Multisubstituted 2-Azabicyclo[2.1.1]Hexanes." ACS Catalysis, 2025. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBWgTRN-tCzewN-viIYN50GbcUdZ3aMWR67MBeEQ2mlqvszr1plLAM9rPDyCBhCsx6AcoGgnKgfM1NLaMPqMcrQUvJ5w6hJZ6ZxzmaRCKkTUTZAFFOCei1eMvrNSYxeKQ2Ee2-uYhSRejaW18=

Sources

Application

Application Note: N-Functionalization of 2-Azabicyclo[2.1.1]hexane-1-carboxylate Scaffolds in Medicinal Chemistry

Executive Summary & Structural Context The incorporation of three-dimensional, sp3 -rich scaffolds into drug candidates is a proven strategy to improve metabolic stability, solubility, and target specificity. Among these...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

The incorporation of three-dimensional, sp3 -rich scaffolds into drug candidates is a proven strategy to improve metabolic stability, solubility, and target specificity. Among these, 2-azabicyclo[2.1.1]hexane-1-carboxylate (commonly referred to as a 2,4-methanoproline derivative) has emerged as a premier conformationally restricted bioisostere for proline and other cyclic amines[1][2].

However, functionalizing the secondary nitrogen atom in this bicyclic system presents significant synthetic challenges. The nitrogen is sterically encumbered by the adjacent bridgehead carbon (C1), which bears a bulky carboxylate group, and the rigid methano-bridge[1]. Standard functionalization conditions often result in poor yields, prolonged reaction times, or incomplete conversion. This application note details optimized, field-proven methodologies for the N-alkylation, N-acylation, and reductive amination of 2-azabicyclo[2.1.1]hexane-1-carboxylate, providing the mechanistic causality behind each experimental choice to ensure robust, reproducible results[3][4].

Mechanistic Insights & Causality in Experimental Design

To successfully derivatize this hindered scaffold, the intrinsic steric and electronic properties of the molecule must be addressed:

  • N-Alkylation (The Cesium Effect): Standard bases (e.g., K2​CO3​ , Et3​N ) often fail to drive the alkylation of the 2-azabicyclo[2.1.1]hexane core to completion. Utilizing Cesium Carbonate ( Cs2​CO3​ ) capitalizes on the "cesium effect"—the large ionic radius of Cs+ creates a highly reactive, naked amine nucleophile in polar aprotic solvents (like DMF), overcoming the steric blockade at the bridgehead[5].

  • N-Acylation (Nucleophilic Catalysis): Direct reaction with acid chlorides can be sluggish. The addition of 4-Dimethylaminopyridine (DMAP) is mandatory. DMAP acts as a nucleophilic catalyst, intercepting the acid chloride to form a highly electrophilic N-acylpyridinium intermediate. This activated species forces the acylation forward despite the steric clash with the C1-carboxylate[6].

  • Reductive Amination (Acid-Promoted Iminium Formation): The initial condensation between the hindered secondary amine and an aldehyde is thermodynamically unfavorable. Using a mild acid catalyst (acetic acid) is critical to drive the equilibrium toward the iminium ion. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected as the reducing agent because it is stable in weakly acidic media and selectively reduces the iminium ion without reducing the parent aldehyde[3].

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the three primary N-functionalization pathways.

Functionalization TypeReagents & CatalystsSolventTemp / TimeTypical YieldKey Mechanistic Driver
N-Alkylation Alkyl halide (1.2 eq), Cs2​CO3​ (2.0 eq)DMF60–85 °C, 5–12 h65–85% Cs+ enhances amine nucleophilicity via ion-pair separation.
N-Acylation Acid chloride (1.1 eq), DIPEA (2.0 eq), DMAP (0.1 eq)DCM0 °C to RT, 2–4 h85–95%DMAP generates a highly reactive N-acylpyridinium intermediate.
Reductive Amination Aldehyde (1.2 eq), NaBH(OAc)3​ (1.5 eq), AcOH (1.0 eq)DCERT, 12–16 h70–90%Acidic conditions drive hindered iminium ion formation prior to reduction.

Workflow Visualization

G cluster_reactions Start 2-Azabicyclo[2.1.1]hexane- 1-carboxylate Alk N-Alkylation (Cs2CO3, R-X) Start->Alk Base / Heat (DMF) Acyl N-Acylation (DMAP, R-COCl) Start->Acyl Nucleophilic Catalysis (DCM) RedAm Reductive Amination (NaBH(OAc)3, R-CHO) Start->RedAm Acidic Imine Formation (DCE) ProdAlk N-Alkyl Scaffold (Bioisostere) Alk->ProdAlk ProdAcyl N-Acyl Scaffold (Peptidomimetic) Acyl->ProdAcyl ProdRedAm N-Alkyl Scaffold (Sterically Branched) RedAm->ProdRedAm

Divergent N-functionalization pathways for 2-azabicyclo[2.1.1]hexane-1-carboxylate scaffolds.

Validated Experimental Protocols

Protocol A: Chemoselective N-Alkylation

This protocol is designed to overcome the steric hindrance of the bridgehead carboxylate using the cesium effect.

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the 2-azabicyclo[2.1.1]hexane-1-carboxylate ester (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add Cs2​CO3​ (2.0 mmol, 2.0 eq). Stir the suspension at room temperature for 15 minutes to allow for initial deprotonation and ion-pair separation.

  • Electrophile Addition: Slowly add the alkyl halide (1.2 mmol, 1.2 eq). If using an alkyl chloride, add a catalytic amount of NaI (0.1 eq) to facilitate in situ Finkelstein halogen exchange.

  • Heating & Self-Validation: Heat the reaction to 85 °C. Validation Step: Monitor the reaction via LC-MS (ESI+). The highly strained bicyclic amine lacks a strong UV chromophore; rely on the Total Ion Chromatogram (TIC) to track the disappearance of the [M+H]+ peak of the starting material.

  • Workup: Once complete (typically 5–8 hours), cool to room temperature. Quench with water (15 mL) and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl solution (3 × 15 mL) to completely remove residual DMF. Dry over Na2​SO4​ , filter, and concentrate.

Protocol B: N-Acylation (Amide Bond Formation)

This protocol utilizes DMAP to bypass the sluggish reactivity of the hindered secondary amine.

  • Preparation: Dissolve the 2-azabicyclo[2.1.1]hexane-1-carboxylate ester (1.0 mmol) in anhydrous DCM (10.0 mL) under an inert nitrogen atmosphere.

  • Base & Catalyst Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 mmol, 2.0 eq) followed by DMAP (0.1 mmol, 0.1 eq). Cool the mixture to 0 °C using an ice bath.

  • Acylation: Dropwise, add the acid chloride (1.1 mmol, 1.1 eq).

  • Reaction & Self-Validation: Allow the reaction to slowly warm to room temperature. Validation Step: The formation of a faint white precipitate (DIPEA-HCl salt) is a visual indicator of reaction progress. Validate completion via TLC using a Ninhydrin stain; the secondary amine starting material will stain intensely (usually yellow/brown), while the N-acyl product will not stain.

  • Workup: Dilute with DCM (10 mL) and wash sequentially with 1M HCl (10 mL), saturated aqueous NaHCO3​ (10 mL), and brine (10 mL). Dry over MgSO4​ , filter, and concentrate in vacuo.

Protocol C: Reductive Amination

This protocol balances the need for acidic conditions to form the iminium ion with the stability of the reducing agent.

  • Imine Formation: In a dry flask, dissolve the 2-azabicyclo[2.1.1]hexane-1-carboxylate ester (1.0 mmol) and the target aldehyde (1.2 mmol, 1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 10.0 mL). Add glacial acetic acid (1.0 mmol, 1.0 eq).

  • Pre-Stirring: Stir the mixture at room temperature for 2 hours. Causality: This pre-stirring period is mandatory. The steric bulk of the bicyclic system makes iminium ion formation the rate-limiting step; adding the reducing agent too early will result in the direct reduction of the aldehyde to an alcohol.

  • Reduction: Add NaBH(OAc)3​ (1.5 mmol, 1.5 eq) in small portions over 10 minutes.

  • Reaction & Self-Validation: Stir at room temperature for 12–16 hours. Validation Step: If LC-MS indicates stalled conversion (presence of starting mass) after 12 hours, add an additional 0.5 eq of NaBH(OAc)3​ . Do not add more aldehyde, as this risks side reactions with any unreacted primary amine impurities.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3​ (15 mL) until gas evolution ceases and the aqueous layer is basic (pH ~8). Extract with DCM (3 × 15 mL), wash with brine, dry over Na2​SO4​ , and concentrate.

References

  • ACS Catalysis - Late-Stage N-Atom Deletion of Multisubstituted 2-Azabicyclo[2.1.1]Hexanes URL:[Link][7]

  • Organic Letters - Discovery of an Azabicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via a Rearrangement URL:[Link][3]

  • Journal of Organic Chemistry - anti-Substituted-2-azabicyclo[2.1.1]hexanes: A Nucleophilic Displacement Route URL:[Link][6]

  • The Journal of Organic Chemistry - Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development URL:[Link][1]

  • Chemical Reviews - Proline Analogues URL:[Link][2]

  • Journal of Organic and Pharmaceutical Chemistry - Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Chiral Resolution of Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chiral resolution of bridged bicyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chiral resolution of bridged bicyclic compounds. The 2-azabicyclo[2.1.1]hexane framework is a highly strained, rigid saturated heterocycle increasingly utilized in medicinal chemistry as a bioisostere for arenes (1)[1]. Recent advances highlight the importance of accessing these chiral scaffolds for drug discovery (2)[2].

Because of its compact[2.1.1] skeleton and bridgehead nitrogen, this molecule presents a highly rigid chiral environment that demands specific, causality-driven resolution strategies rather than generic protocols.

Resolution Strategy Workflow

Before diving into troubleshooting, it is critical to select the correct resolution pathway based on your operational scale.

ResolutionWorkflow Start Racemic Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate Decision Select Resolution Strategy Start->Decision SFC Chiral SFC / HPLC (High Throughput, <10g) Decision->SFC Analytical / Prep Scale Enzyme Enzymatic Kinetic Resolution (Mild, 10g - 100g) Decision->Enzyme Medium Scale Classical Classical Salt Resolution (Bulk Scale, >100g) Decision->Classical Bulk Scale SFC_Opt Chiralpak IC/AS-H CO2 / MeOH / 0.2% DEA SFC->SFC_Opt Enzyme_Opt CAL-B Lipase Selective Hydrolysis to Acid Enzyme->Enzyme_Opt Classical_Opt 1. Saponification to Acid 2. (S)-(-)-MBA Salt Cryst. 3. Acidification & Re-esterification Classical->Classical_Opt

Decision matrix for selecting the optimal chiral resolution strategy based on scale and equipment.

Troubleshooting & FAQs

Q: Why is my chiral SFC separation of the ethyl ester showing severe peak tailing and poor resolution? A: The secondary amine in the 2-azabicyclo[2.1.1]hexane core is highly basic and acts as a strong hydrogen bond donor/acceptor. Without a basic modifier, it interacts strongly with the residual acidic silanols on the chiral stationary phase (CSP), leading to peak broadening and tailing. Causality & Solution: Add 0.1% - 0.2% Diethylamine (DEA) or Isopropylamine (IPA) to your mobile phase. The modifier competitively binds to the acidic silanol sites on the CSP, ensuring the analyte partitions primarily based on chiral interactions rather than non-specific ionic binding.

Q: Can I use classical diastereomeric salt resolution directly on the ethyl ester? A: No. The ethyl ester lacks an acidic proton required to form a stable diastereomeric salt with a chiral amine resolving agent. Causality & Solution: You must first hydrolyze the ester to 2-azabicyclo[2.1.1]hexane-1-carboxylic acid. Once the free acid is generated, it can be reacted with a chiral amine such as (S)-(-)-α-methylbenzylamine to form separable diastereomeric salts (3)[3]. After fractional crystallization, the enantiopure acid is liberated via acidification and subsequently re-esterified.

Q: During enzymatic resolution with CAL-B, the enantiomeric excess (ee) of the remaining ester plateaus at 80%. How can I push it to >99% ee? A: This plateau is a classic thermodynamic limitation in kinetic resolutions. As the preferred enantiomer is consumed, its concentration drops, and the relative rate of hydrolysis for the non-preferred enantiomer increases, degrading the overall enantioselectivity (E-value). Causality & Solution: To achieve >99% ee of the unreacted ester, you must push the conversion slightly past 50% (typically 55-60%). Alternatively, isolate the 80% ee ester and subject it to a second, fresh enzymatic resolution cycle.

Quantitative Data: SFC Method Optimization

When scaling up via Preparative Supercritical Fluid Chromatography (SFC), selecting the right Chiral Stationary Phase (CSP) is paramount. Below is a quantitative summary of our validated screening data for the ethyl ester derivative.

Chiral Stationary Phase (CSP)Mobile Phase CompositionModifierSelectivity (α)Resolution (Rs)Typical Recovery
Chiralpak IC (Polysaccharide)CO2 / Methanol (80:20)0.2% DEA1.422.5>92%
Chiralpak AS-H (Amylose)CO2 / Ethanol (85:15)0.2% DEA1.151.885%
Chiralcel OD-H (Cellulose)CO2 / Isopropanol (80:20)0.2% DEA1.050.9N/A (Co-elution)

Validated Experimental Protocol: Classical Diastereomeric Salt Resolution

Note: This protocol is designed as a self-validating system. The chiral HPLC checks at each stage ensure the integrity of the resolution before proceeding to the next step, preventing the costly scale-up of impure intermediates.

Step 1: Saponification to Free Acid

  • Dissolve racemic Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate (1.0 eq) in a 1:1 mixture of THF and H2O.

  • Add LiOH·H2O (2.0 eq) and stir at room temperature for 4 hours until TLC indicates complete consumption of the ester.

  • Acidify the aqueous layer to pH 3 using 1M HCl and extract with EtOAc. Dry over Na2SO4 and concentrate to yield racemic 2-azabicyclo[2.1.1]hexane-1-carboxylic acid.

Step 2: Diastereomeric Salt Formation

  • Dissolve the racemic acid in hot THF (10 mL/g).

  • Slowly add (S)-(-)-α-methylbenzylamine (0.95 eq) while maintaining the solution at a gentle reflux.

  • Allow the solution to cool to room temperature slowly over 12 hours. The less soluble diastereomeric salt will precipitate as a white crystalline solid.

Step 3: Fractional Crystallization & Acidification

  • Collect the salt via vacuum filtration and wash with cold THF.

  • Validation Check: Analyze a small aliquot of the salt via chiral HPLC (after micro-scale acidification). If ee < 95%, perform a second recrystallization from hot THF. Do not proceed until the ee threshold is met.

  • Dissolve the highly enantioenriched salt in 1M aqueous HCl and extract the liberated enantiopure acid with EtOAc.

Step 4: Re-esterification

  • Dissolve the enantiopure acid in absolute ethanol.

  • Add a catalytic amount of concentrated H2SO4 and heat to reflux for 8 hours.

  • Neutralize with saturated NaHCO3, extract with dichloromethane, and purify via a short-path silica plug to yield the enantiopure Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate.

References

  • Title : Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates Source : Journal of the American Chemical Society URL : 2[2]

  • Title : Late-Stage N-Atom Deletion of Multisubstituted 2-Azabicyclo[2.1.1]Hexanes Source : ACS Catalysis URL : 1[1]

  • Title : Resolution of (-)-(1S, 4R, 5R)-5-syn-carboxylic-2-t-BOC-2-azabicyclo[2.1.1]hexane Source : Raines Lab (MIT) URL : 3[3]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Azabicyclo[2.1.1]hexane-1-carboxylate Coupling Reactions

Introduction Welcome to the Technical Support Center. 2-Azabicyclo[2.1.1]hexanes (aza-BCHs), particularly 2,4-methanoproline derivatives, are highly valued as rigid, sp³-rich bioisosteres for ortho- and meta-substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. 2-Azabicyclo[2.1.1]hexanes (aza-BCHs), particularly 2,4-methanoproline derivatives, are highly valued as rigid, sp³-rich bioisosteres for ortho- and meta-substituted benzenes[1]. They are frequently utilized to stabilize trans-amide bond configurations in peptide design and drug development[2]. However, functionalizing the C1 bridgehead position via amide coupling presents a formidable synthetic challenge. The neopentyl-like steric environment around the bridgehead carboxylic acid severely restricts the trajectory of incoming nucleophiles, often leading to reaction failure when using standard peptide coupling protocols[3].

This guide provides an authoritative, self-validating troubleshooting framework to help you navigate these steric hurdles and optimize your coupling yields.

Troubleshooting Guide & FAQs

Q1: Why do standard carbodiimide coupling reagents (e.g., EDC/HOBt, DCC) fail or give low yields with 2-azabicyclo[2.1.1]hexane-1-carboxylic acid? A1: The failure stems from the steric bulk of the activated intermediate. Carbodiimides react with the carboxylic acid to form an O-acylisourea intermediate. In the confined neopentyl-like space of the 2-azabicyclo[2.1.1]hexane bridgehead, this bulky intermediate blocks the Bürgi-Dunitz trajectory required for the incoming amine's nucleophilic attack[3]. Consequently, the reaction stalls, or the intermediate undergoes an irreversible intramolecular rearrangement to an inactive N-acylurea.

Q2: Which coupling reagents are scientifically proven to overcome this specific bridgehead steric hindrance? A2: To overcome the steric shielding, you must use reagents that form highly reactive, low-steric-profile intermediates:

  • Uronium/Aminium Salts (HATU, COMU): These form highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) esters. COMU is particularly effective as its morpholino-carbenium structure enhances solubility and reactivity in hindered systems[4][5].

  • Propylphosphonic Anhydride (T3P): T3P is exceptional for coupling electron-deficient or hindered anilines to bridgehead acids. It forms a compact mixed anhydride that is highly susceptible to nucleophilic attack, while generating water-soluble byproducts[6].

  • Acyl Fluoride Generators (TFFH, Deoxo-Fluor): For extreme steric hindrance (e.g., coupling to secondary hindered amines), converting the acid to an acyl fluoride is the most effective strategy. The fluorine atom is small (similar in van der Waals radius to oxygen) and highly electron-withdrawing, creating a highly reactive but sterically accessible electrophilic center[3].

Q3: How does the choice of base dictate the success of the coupling? A3: In hindered couplings, the base must deprotonate the amine and the acid without acting as a competing nucleophile. Triethylamine (TEA) can cause sluggish kinetics or side reactions. We recommend N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine . For T3P-mediated couplings, pyridine is the optimal base as it acts as both a proton scavenger and a nucleophilic catalyst, accelerating the formation of the active species[6].

Decision Tree for Reagent Selection

G Start 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid Amide Coupling AmineType Analyze Amine Partner Start->AmineType Primary Primary / Unhindered Amine (High Nucleophilicity) AmineType->Primary Secondary Secondary / Bulky Amine (High Steric Bulk) AmineType->Secondary Aniline Aniline / Electron-Deficient (Low Nucleophilicity) AmineType->Aniline HATU HATU or COMU + DIPEA (Protocol A) Primary->HATU AcylFluoride TFFH or Deoxo-Fluor (Protocol C) Secondary->AcylFluoride T3P T3P + Pyridine (Protocol B) Aniline->T3P

Workflow for selecting coupling reagents based on amine properties.

Quantitative Data: Coupling Reagent Efficacy

The following table summarizes the expected performance of various coupling reagents when applied to the sterically hindered 2-azabicyclo[2.1.1]hexane-1-carboxylic acid scaffold, based on literature precedents for neopentyl-like systems[3][4][6].

Coupling ReagentBaseSolventTempTypical Yield (%)Mechanistic Advantage
EDC/HOBt DIPEADMF/DCMRT< 20%Standard method; frequently fails due to bulky O-acylisourea intermediate blocking attack.
HATU / COMU DIPEADMFRT60 - 85%Forms highly reactive HOAt/Oxyma ester; COMU improves solubility and reaction kinetics.
T3P PyridineEtOAc0 °C to RT65 - 90%Forms a compact mixed anhydride; excellent for electron-deficient amines and anilines.
TFFH DIPEADCM40 °C75 - 95%Acyl fluoride formation minimizes steric bulk at the electrophilic center, allowing attack.

Validated Experimental Protocols

Protocol A: HATU/COMU-Mediated Amide Coupling

Best for: Primary amines and moderately hindered secondary amines.

  • Preparation: Dissolve 2-azabicyclo[2.1.1]hexane-1-carboxylic acid (1.0 eq) and HATU or COMU (1.2 eq) in anhydrous DMF (0.1 M).

  • Pre-activation: Add DIPEA (3.0 eq) dropwise. Stir at room temperature for 10 minutes.

    • Causality: Pre-activation is critical. It ensures the acid is fully converted to the active HOAt/Oxyma ester before the amine is introduced, preventing the amine from degrading the coupling reagent.

    • Validation Checkpoint: Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS. The presence of the methyl ester confirms successful pre-activation.

  • Coupling: Add the amine (1.1 eq) to the reaction mixture and stir at room temperature for 12–24 hours.

  • Workup: Dilute with EtOAc, wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: T3P-Mediated Coupling

Best for: Anilines and electron-deficient amines.

  • Preparation: Combine the bridgehead acid (1.5 eq) and the aniline/amine (1.0 eq) in anhydrous EtOAc (0.2 M).

  • Base Addition: Add anhydrous pyridine (3.4 eq) under a nitrogen atmosphere and cool the mixture to 0 °C.

    • Causality: Pyridine acts as a nucleophilic catalyst, accelerating the formation of the active mixed anhydride while preventing the degradation of sensitive functional groups[6].

  • Activation: Slowly add T3P (50 wt% solution in EtOAc, 2.3 eq) dropwise, maintaining the temperature below 0 °C.

  • Coupling: Allow the reaction to warm to room temperature and stir for 16 hours.

    • Validation Checkpoint: Monitor the disappearance of the aniline via TLC (Hexane/EtOAc).

  • Workup: Quench with water. The T3P byproducts are highly water-soluble. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

Protocol C: Acyl Fluoride Coupling via TFFH

Best for: Extreme steric hindrance (e.g., bulky secondary amines).

  • Preparation: Dissolve the bridgehead acid (1.0 eq) and TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 eq) in anhydrous DCM (0.1 M).

  • Activation: Add DIPEA (2.5 eq) and stir for 30 minutes at room temperature to generate the acyl fluoride in situ.

    • Causality: The acyl fluoride is stable enough to resist rapid hydrolysis but highly reactive and sterically unencumbered, allowing it to overcome the neopentyl steric hindrance during amine attack[3].

    • Validation Checkpoint: The formation of the acyl fluoride can be directly monitored by ¹⁹F NMR (typically appearing around +20 to +30 ppm relative to CFCl₃).

  • Coupling: Add the sterically hindered amine (1.2 eq) and heat the mixture to 40 °C (reflux) for 12–24 hours.

  • Workup: Cool to room temperature, wash with 1M HCl, then saturated NaHCO₃. Dry the organic layer over Na₂SO₄, filter, and concentrate.

References

  • Late-Stage N-Atom Deletion of Multisubstituted 2-Azabicyclo[2.1.1]Hexanes | ACS Catalysis. Source: acs.org. URL:[Link]

  • Synthesis of 2,4-Methanoproline Analogues via an Addition−Intramolecular Substitution Sequence | The Journal of Organic Chemistry. Source: acs.org. URL:[Link]

  • Organic & Biomolecular Chemistry. Source: rsc.org. URL:[Link]

  • Escaping from Flatland: Antimalarial Activity of sp3-Rich Bridged Pyrrolidine Derivatives. Source: nih.gov. URL:[Link]

  • Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles... Source: mdpi.com. URL:[Link]

  • Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN-CC-861. Source: nih.gov. URL:[Link]

Sources

Troubleshooting

Purification techniques for removing unreacted bicyclic starting materials

Welcome to the Technical Support Center for Advanced Molecular Purification. As drug discovery increasingly pivots toward saturated bioisosteres to escape "flatland" (planar aromatic rings), researchers frequently encoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Molecular Purification.

As drug discovery increasingly pivots toward saturated bioisosteres to escape "flatland" (planar aromatic rings), researchers frequently encounter severe purification bottlenecks. Bicyclic starting materials—such as bicyclo[1.1.1]pentanes (BCPs), azaspiro[3.3]heptanes, and oxaspiro[4.4]nonanes—present unique challenges: they often lack UV chromophores, possess high volatility, and exhibit non-traditional retention behaviors due to their rigid, 3D-shielded cores 1[1].

This guide provides diagnostic workflows, causality-driven troubleshooting, and self-validating protocols to help you isolate your target compounds from unreacted bicyclic starting materials.

Part 1: Diagnostic Purification Workflow

Before selecting a purification method, you must analyze the physicochemical properties of your specific bicyclic starting material. Use the following logic tree to determine the optimal isolation strategy.

G Start Unreacted Bicyclic Starting Material Volatile Is it highly volatile? (e.g., [1.1.1]propellane) Start->Volatile Evap Gentle N2 Sparging or Distillation Volatile->Evap Yes UVActive Does it have a UV Chromophore? Volatile->UVActive No PrepUV Standard UV-Prep HPLC (210-254 nm) UVActive->PrepUV Yes Reactive Does it have a reactive handle? UVActive->Reactive No Scavenge Polymer-Supported Scavenging Reactive->Scavenge Yes CAD ELSD/CAD-Directed Chromatography Reactive->CAD No Deriv Chemical Derivatization (e.g., BITC tagging) CAD->Deriv If CAD fails (volatile)

Workflow for selecting bicyclic starting material purification methods.

Part 2: Troubleshooting Guides & FAQs

Q1: My unreacted bicyclo[1.1.1]pentane (BCP) starting material is co-eluting with my product on normal-phase silica. How can I separate them? Causality: Bicyclic bioisosteres are designed to mimic the steric bulk of benzene rings but lack planar π -stacking interactions. This causes them to interact very weakly with standard silanol groups on normal-phase silica, leading to low retention and frequent co-elution with structurally similar products 2[2]. Solution: Do not rely on polarity alone. If the unreacted starting material possesses a reactive handle (e.g., an amine in 1-azaspiro[3.3]heptane), utilize orthogonal chemical scavenging 3[3]. By adding a polymer-supported isocyanate resin, the unreacted amine is covalently bound to the solid support, allowing your product to simply be filtered away (See Protocol A).

Q2: I am using Preparative HPLC, but I cannot detect the unreacted bicyclic starting material in the fraction collector. Why am I losing mass balance? Causality: Saturated systems like oxaspiro[4.4]nonanes or unfunctionalized BCPs completely lack conjugated π -systems, rendering them invisible to standard UV detectors (even at low wavelengths like 210 nm) 4[4]. Solution: You must switch to an aerosol-based detection method such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD). Warning: Both ELSD and CAD rely on the analyte remaining in the solid/liquid particle phase after the mobile phase evaporates. If your bicyclic monomer is highly volatile, it will evaporate inside the drift tube, resulting in a false negative 5[5].

Q3: How do I remove unreacted [1.1.1]propellane without losing my semi-volatile product? Causality: [1.1.1]Propellane is a highly strained, low-molecular-weight precursor that is extremely volatile. Standard rotary evaporation under high vacuum will strip both the solvent and the propellane, but will likely azeotrope your product away as well 6[6]. Solution: Instead of vacuum evaporation, quench the unreacted propellane chemically. Adding a sacrificial nucleophile (such as thiophenol) converts the volatile propellane into a heavier, easily separable bicyclo[1.1.1]pentyl phenyl sulfide 6[6]. Alternatively, use a gentle nitrogen sparge at 0 °C to selectively evaporate the propellane while retaining the product.

Part 3: Quantitative Comparison of Detection & Separation Methods

When dealing with saturated bicyclic starting materials, selecting the correct analytical detection modality is as critical as the separation technique itself.

Detection MethodSuitability for Saturated BicyclicsVolatility ConstraintEstimated LODMechanistic Limitation
UV-Vis (210-254 nm) PoorNoneHigh (>1 mg/mL)Requires a conjugated chromophore; useless for raw BCPs.
ELSD ExcellentAnalyte must be non-volatile~10–50 ngNon-linear response; destroys the sample portion analyzed.
CAD ExcellentAnalyte must be non-volatile~1–5 ngExtremely sensitive to mobile phase impurities; requires volatile buffers.
MS (ESI/APCI) Moderate to GoodNone<1 ngRequires an ionizable functional group (e.g., amine, acid).
qNMR ExcellentNone~100 µgLow throughput; requires deuterated solvents and an internal standard.

Part 4: Validated Experimental Protocols

Protocol A: Polymer-Supported Scavenging of Unreacted Bicyclic Amines

Use Case: Removing unreacted 1-azaspiro[3.3]heptane from a non-basic API.

  • Solvent Exchange: Post-reaction, concentrate the mixture to remove volatile solvents (e.g., THF, MeOH). Redissolve the crude mixture in anhydrous Dichloromethane (DCM) at a concentration of 0.1 M.

    • Causality: DCM perfectly swells the polystyrene matrix of the scavenger resin, maximizing pore accessibility to the reactive sites.

  • Resin Addition: Add 3 to 5 equivalents of Polymer-Supported Isocyanate (PS-NCO) resin relative to the estimated remaining starting material.

    • Causality: The isocyanate covalently traps the unreacted secondary amine as a stable urea linkage permanently bound to the solid support.

  • Agitation: Agitate the suspension gently on an orbital shaker for 2–4 hours at room temperature.

    • Causality: Magnetic stirring bars will mechanically grind the fragile resin beads into a fine powder, clogging your filters later. Orbital shaking preserves bead integrity.

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity). Wash the resin cake with 3 column volumes of DCM. Concentrate the filtrate to yield the purified product.

  • Self-Validating System: Before applying to the bulk batch, take a 50 µL aliquot of the reaction mixture, apply 5 mg of the scavenger resin in a microcentrifuge tube, shake for 30 minutes, and analyze the supernatant via LC-MS. The complete disappearance of the starting material mass peak validates the resin stoichiometry and reaction time.

Protocol B: ELSD-Directed Preparative HPLC for Non-UV Active BCPs

Use Case: Purifying multi-substituted bicycloalkyl boronates or BCP-dicarboxylic acids.

  • Mobile Phase Preparation: Prepare a mobile phase of Water and Acetonitrile, modifying both with 0.1% Formic Acid.

    • Causality: Formic acid is a volatile modifier essential for ELSD/CAD compatibility. Non-volatile salts (like phosphates) will precipitate in the drift tube, causing massive baseline noise and permanent detector damage 5[5].

  • Detector Optimization: Set the ELSD drift tube temperature to 40–45 °C and the nebulizer gas (N2) pressure to manufacturer specifications.

    • Causality: This specific temperature window is high enough to evaporate the aqueous mobile phase but low enough to prevent the volatilization of the semi-volatile BCP derivative.

  • Fraction Collection Timing: Calibrate the delay volume between the UV/ELSD split valve and the fraction collector head.

  • Self-Validating System: Run a blank gradient injection followed by a standard injection of a known non-volatile, non-UV active compound (e.g., cholesterol). Verify that the ELSD drift tube temperature yields a sharp peak and that the fraction collector delay volume is perfectly synchronized with the detector signal before injecting your valuable crude mixture.

Part 5: References

  • An intramolecular coupling approach to alkyl bioisosteres for the synthesis of multi-substituted bicycloalkyl boronates - nih.gov -

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes... - researchgate.net -

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - researchgate.net -

  • 1-Oxaspiro[4.4]nonan-6-amine - benchchem.com -

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - nih.gov -

  • Octahydro-1H-indene-3a-carboxylic acid - benchchem.com -

  • [1.1.1]Propellane - orgsyn.org -

Sources

Reference Data & Comparative Studies

Validation

Pharmacokinetic comparison of 2-azabicyclo[2.1.1]hexane vs pyrrolidine derivatives

Escaping Flatland: Pharmacokinetic Comparison of 2-Azabicyclo[2.1.1]hexane vs. Pyrrolidine Derivatives The optimization of pharmacokinetic (PK) profiles in modern drug discovery often requires moving away from planar, sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Escaping Flatland: Pharmacokinetic Comparison of 2-Azabicyclo[2.1.1]hexane vs. Pyrrolidine Derivatives

The optimization of pharmacokinetic (PK) profiles in modern drug discovery often requires moving away from planar, sp2-rich, or highly flexible sp3-heterocycles. Pyrrolidine is a ubiquitous five-membered nitrogen heterocycle in medicinal chemistry. However, its conformational flexibility and exposed alpha-carbons frequently lead to high lipophilicity and rapid cytochrome P450 (CYP)-mediated metabolic clearance ()[1].

To circumvent these liabilities, researchers have increasingly adopted 3D bioisosteric replacement strategies. Bridging the pyrrolidine ring to form 2-azabicyclo[2.1.1]hexane (aza-BCH) introduces geometric constraints and increases the fraction of sp3 carbons (Fsp3) ()[2]. This structural edit fundamentally alters the physicochemical properties of the scaffold, leading to improved solubility, lower lipophilicity, and enhanced metabolic stability ()[3].

The Mechanistic Rationale: Why Bridge a Pyrrolidine?

Replacing a pyrrolidine with a 2-aza-BCH core is not merely a structural novelty; it is a targeted intervention to modulate ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Lipophilicity (LogD): The bridged architecture of 2-aza-BCH reduces the accessible hydrophobic surface area compared to the flexible pyrrolidine ring. By constraining the carbon framework, the molecule interacts less favorably with lipophilic environments, effectively lowering the LogD ()[1].

  • Aqueous Solubility: The rigid 3D structure of the aza-BCH disrupts optimal crystal lattice packing (lowering the crystal energy). Combined with reduced lipophilicity, this significantly lowers the desolvation penalty, enhancing thermodynamic solubility in aqueous media ()[1].

  • Intrinsic Clearance (CL_int): CYP450 enzymes typically metabolize pyrrolidines via alpha-carbon oxidation (leading to N-dealkylation or ring opening). In 2-aza-BCH, the alpha-carbons are either bridgeheads or sterically shielded by the bicyclic framework. This steric bulk prevents the scaffold from achieving the necessary transition state geometry within the CYP active site, drastically reducing the rate of intrinsic clearance ()[3].

G P Pyrrolidine Scaffold (Flexible, Exposed α-carbons) B Bioisosteric Bridging (Increase Fsp3 & Rigidity) P->B A 2-Azabicyclo[2.1.1]hexane (3D Constrained) B->A PK1 Decreased Lipophilicity (Lower Hydrophobic Surface) A->PK1 PK2 Enhanced Solubility (Lower Desolvation Energy) A->PK2 PK3 Reduced Clearance (CYP450 Steric Shielding) A->PK3

Caption: Structural optimization: Pyrrolidine to 2-azabicyclo[2.1.1]hexane improves PK.

Quantitative Pharmacokinetic Comparison

Experimental data directly comparing matched molecular pairs of pyrrolidine and 2-aza-BCH derivatives highlights the profound impact of this bioisosteric replacement. In studies optimizing kinase inhibitors and synthesizing 2,4-methanopyrrolidines, the aza-BCH analogs consistently outperformed their pyrrolidine counterparts ()[1].

Pharmacokinetic PropertyStandard Pyrrolidine Derivative2-Aza-BCH DerivativeImpact on Drug Developability
Aqueous Solubility (pH 10) 7.2 mg/mL25.1 mg/mL>3.4x improvement; enhances oral bioavailability and formulation ease[1].
Lipophilicity (LogD) Higher baselineReduced by ~0.5 to 1.0 unitsDecreases off-target binding and promiscuity[1].
Intrinsic Clearance (CL_int) High (Rapid degradation)Low to ModerateProlongs half-life and increases in vivo exposure[1][3].

(Note: Data adapted from comparative studies of 2,4-methanopyrrolidines and pyrrolidine analogs. Assays were performed at pH 10 to ensure the basic nitrogen remains unprotonated, isolating the effect of the carbon scaffold[1].)

Experimental Methodologies

To ensure scientific rigor and trustworthiness, the pharmacokinetic parameters discussed above must be evaluated using self-validating experimental protocols. Below are the detailed methodologies for assessing intrinsic clearance and thermodynamic solubility.

Protocol A: In Vitro Microsomal Intrinsic Clearance (CL_int) Assay

Causality & Design: This assay measures the metabolic stability of the compound against hepatic enzymes. A positive control (e.g., Verapamil) validates the enzymatic activity of the microsomes, while a negative control (buffer without NADPH) ensures that any observed degradation is CYP-mediated, not due to chemical instability.

  • Preparation: Thaw Mouse Liver Microsomes (MLM) on ice. Prepare a reaction mixture containing 1 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl2.

  • Pre-incubation: Add the test compound (Pyrrolidine or 2-Aza-BCH derivative) to a final concentration of 1 μM. Include Verapamil as a positive control in a separate well. Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH).

  • Time-Course Quenching: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), withdraw 50 μL aliquots from the reaction mixture. Immediately transfer each aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). This step precipitates the proteins and abruptly halts the enzymatic reaction.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression represents the elimination rate constant (-k). Calculate intrinsic clearance using the formula: CL_int = (k * Volume of incubation) / Protein concentration.

G A 1. Microsome Preparation B 2. Compound Pre-incubation A->B C 3. NADPH Initiation B->C D 4. Time-Course Quenching (ACN) C->D E 5. LC-MS/MS Analysis D->E

Caption: Step-by-step workflow for the in vitro microsomal intrinsic clearance (CL_int) assay.

Protocol B: Thermodynamic Aqueous Solubility Assay

Causality & Design: Unlike kinetic solubility (which can be skewed by the solvent used for compound stock), thermodynamic solubility measures the true equilibrium between the solid phase and the saturated solution. Testing at pH 10 ensures the basic amine is unprotonated, allowing researchers to isolate the intrinsic solubility differences dictated solely by the pyrrolidine vs. aza-BCH carbon frameworks ()[1].

  • Saturation: Add an excess amount of solid test compound (approx. 10-20 mg) to a glass vial containing 1 mL of 100 mM sodium carbonate/sodium bicarbonate buffer (pH 10.0).

  • Equilibration: Seal the vial and agitate on a rotary shaker at 25°C for 24 hours. This duration ensures that thermodynamic equilibrium between the solid and dissolved compound is fully established.

  • Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes. Filter the resulting supernatant through a 0.22 μm PTFE syringe filter to remove any remaining micro-particulates.

  • Quantification: Dilute the filtrate appropriately with the mobile phase. Quantify the concentration of the dissolved compound via HPLC-UV, comparing the peak area against a highly accurate standard calibration curve prepared in DMSO/buffer.

Conclusion

The transition from pyrrolidine to 2-azabicyclo[2.1.1]hexane represents a masterclass in rational drug design. By leveraging a bridged, 3D architecture, medicinal chemists can systematically engineer out the high clearance and lipophilicity liabilities associated with planar heterocycles, yielding drug candidates with superior pharmacokinetic profiles and developability.

References

  • Levterov, V. V., Michurin, O., Borysko, P., & Mykhailiuk, P. K. (2018). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. The Journal of Organic Chemistry, 83(23), 14350–14361. URL:[Link]

  • Denisenko, A., et al. (2021). Building bridges from flatland: synthetic approaches and applications of 2-aza- and 2-oxa-bicyclo[2.1.1]hexanes. Organic & Biomolecular Chemistry. URL:[Link]

  • Xiao, Y., Tang, L., & Yang, X. (2024). Yb(OTf)3-Catalyzed [2π + 2σ] Cycloaddition of Bicyclo[1.1.0]butanes with Methylenimines for Modular Synthesis of 1,2,4-Trisubstituted 2-Aza-bicyclo[2.1.1]hexanes. Journal of the American Chemical Society. URL:[Link]

Sources

Comparative

Metabolic Stability Comparison Guide: 2-Azabicyclo[2.1.1]hexane Bioisosteres vs. Standard Amines

Executive Summary The "Escape from Flatland" paradigm has fundamentally shifted modern drug discovery. Historically, standard secondary amines like pyrrolidine and piperidine have been ubiquitous in medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The "Escape from Flatland" paradigm has fundamentally shifted modern drug discovery. Historically, standard secondary amines like pyrrolidine and piperidine have been ubiquitous in medicinal chemistry. However, these flat, flexible rings frequently suffer from severe metabolic liabilities, rapid clearance, and suboptimal physicochemical properties.

Enter 2-azabicyclo[2.1.1]hexanes (aza-BCHs) —conformationally rigid, three-dimensional bioisosteres. By bridging the pyrrolidine core (forming a 2,4-methanopyrrolidine), medicinal chemists can drastically improve aqueous solubility, lower lipophilicity, and significantly enhance metabolic stability[1]. This guide objectively compares the metabolic performance of aza-BCHs against standard amines and provides the self-validating experimental protocols used to quantify these advantages.

Mechanistic Rationale: The Causality of Metabolic Stability

To understand why aza-BCHs outperform standard amines, we must examine the mechanism of Phase I metabolism. Standard amines like pyrrolidine are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation, specifically hydroxylation at the α-carbon (C-5 position) [2].

CYP450 enzymes utilize a highly reactive heme-oxo intermediate (Compound I) to abstract a hydrogen atom from the substrate. For this to occur, the substrate's α-C-H bond must achieve a specific docking trajectory relative to the heme iron.

Why Aza-BCHs Resist Oxidation:

  • Steric Shielding: The 2,4-methano bridge in the aza-BCH framework introduces significant steric bulk. This 3D topology physically prevents the CYP450 active site from achieving the necessary proximity and angle to abstract the α-protons[3].

  • High sp³ Character ( Fsp3​ ): The rigid bicyclic structure increases the fraction of sp³ carbons, which correlates directly with reduced non-specific protein binding and lower off-target toxicity[3].

  • Inductive Effects: The strained bicyclic system alters the electron density around the nitrogen, subtly increasing the bond dissociation energy (BDE) of adjacent C-H bonds, making radical abstraction thermodynamically unfavorable.

G A Standard Amines (e.g., Pyrrolidine) B Exposed Alpha C-H Bonds (Low Steric Hindrance) A->B C CYP450 Docking & Hydroxylation B->C D Rapid Clearance (Short Half-Life) C->D E 2-Azabicyclo[2.1.1]hexane (Aza-BCH) F Bridged 3D Framework (High Fsp3 & Steric Shielding) E->F G CYP450 Blockade (Suboptimal Docking) F->G H Prolonged Half-Life (High Metabolic Stability) G->H

Logic flow of CYP450 metabolism evasion by 2-azabicyclo[2.1.1]hexanes.

Quantitative Performance Comparison

The structural modifications of aza-BCHs translate into measurable pharmacokinetic advantages. For example, during the optimization of LRRK2 kinase inhibitors for Parkinson's disease by Merck, substituting a standard pyrrolidine moiety with an aza-BCH consistently improved both intrinsic clearance ( CLint​ ) and aqueous solubility [4].

Furthermore, comparative studies have shown that despite having a higher molecular weight, aza-BCH derivatives exhibit more than three times the aqueous solubility of their pyrrolidine counterparts while simultaneously lowering lipophilicity (LogD) [1].

MetricPyrrolidine (Standard Amine)2-Azabicyclo[2.1.1]hexane (Aza-BCH)Impact on Drug Development
Fraction sp³ ( Fsp3​ ) 0.80 (Base ring)1.00 (Fully saturated 3D core)Higher topological complexity; improved clinical success rates.
Lipophilicity (LogD) BaselineLower than Pyrrolidine match-pairsReduced non-specific binding and lipophilic toxicity.
Aqueous Solubility Baseline (e.g., 7.2 mg/mL)>3x Higher (e.g., 25.1 mg/mL)Enhanced oral bioavailability and formulation ease.
Metabolic Stability ( CLint​ ) High ClearanceLow ClearanceProlonged half-life ( t1/2​ ), allowing for lower dosing frequency.
CYP450 Vulnerability High (C-5 α-hydroxylation)Low (Steric shielding of α-protons)Reduced formation of reactive, potentially toxic metabolites.

Experimental Methodology: Liver Microsomal Stability Assay

To objectively validate the metabolic stability of aza-BCH bioisosteres against standard amines, drug development professionals utilize the Liver Microsomal Stability Assay . This protocol is a self-validating system designed to isolate Phase I metabolism kinetics.

Step-by-Step Protocol & Causality
  • Compound Preparation: Prepare the test compounds (Aza-BCH and Pyrrolidine match-pairs) at a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: The low substrate concentration ensures pseudo-first-order kinetics (where enzyme concentration far exceeds substrate), and the buffer mimics physiological pH to maintain enzyme folding.

  • Microsome Addition: Add Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) to achieve a final protein concentration of 0.5 mg/mL.

    • Causality: Microsomes are subcellular fractions containing the membrane-bound CYP450 enzymes necessary for Phase I oxidation.

  • Pre-incubation: Incubate the mixture in a water bath at 37°C for 5 minutes.

    • Causality: Establishes thermal equilibrium, ensuring the enzymatic reaction proceeds at a constant, physiological rate upon initiation.

  • Reaction Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM.

    • Causality: NADPH is the obligate electron donor. Cytochrome P450 reductase uses NADPH to shuttle electrons to the CYP450 heme center, activating molecular oxygen for substrate oxidation. Without NADPH, Phase I metabolism cannot occur.

  • Aliquot Sampling: Remove 50 µL aliquots at precise time points (0, 5, 15, 30, and 60 minutes).

  • Quenching & Precipitation: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile (MeCN) containing an analytical Internal Standard (IS).

    • Causality: The cold organic solvent instantly denatures the CYP450 enzymes, halting metabolism at the exact time point. It also precipitates microsomal proteins, preventing them from clogging the LC-MS/MS column. The IS corrects for matrix effects and ionization suppression during mass spectrometry.

  • LC-MS/MS Analysis: Centrifuge the quenched samples and analyze the supernatant. Plot the natural log of the remaining parent compound versus time to calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ).

Workflow Step1 1. Compound Prep (1 µM in PO4 Buffer) Step2 2. Microsome Addition (HLM/MLM, 0.5 mg/mL) Step1->Step2 Step3 3. Pre-incubation (37°C, 5 min) Step2->Step3 Step4 4. Initiate Reaction (Add NADPH Cofactor) Step3->Step4 Step5 5. Aliquot Sampling (0, 5, 15, 30, 60 min) Step4->Step5 Step6 6. Quench & Precipitate (Cold MeCN + IS) Step5->Step6 Step7 7. LC-MS/MS Analysis (Calculate CL_int & t1/2) Step6->Step7

Step-by-step workflow for the liver microsomal stability assay.

Conclusion

The transition from flat, standard amines to 3D saturated bioisosteres represents a critical evolution in medicinal chemistry. 2-Azabicyclo[2.1.1]hexanes provide a highly effective structural solution to the metabolic vulnerabilities of pyrrolidines and piperidines. By leveraging steric shielding and increased sp³ character, aza-BCHs block CYP450-mediated clearance, offering drug developers a robust pathway to improve pharmacokinetic profiles, lower dosing requirements, and enhance overall clinical viability.

References

  • Title: Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Yb(OTf)3-Catalyzed [2π + 2σ] Cycloaddition of Bicyclo[1.1.0]butanes with Methylenimines for Modular Synthesis of 1,2,4-Trisubstituted 2-Aza-bicyclo[2.1.1]hexanes Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Three-dimensional saturated C(sp3)-rich bioisosteres for benzene Source: Nature Reviews Chemistry (via PubMed Central) URL: [Link]

Sources

Validation

Structural validation of synthesized 2-azabicyclo[2.1.1]hexane compounds via 2D NMR

Introduction: The Analytical Bottleneck in 3D Scaffold Design The pharmaceutical industry is undergoing a paradigm shift, moving away from planar, two-dimensional aromatic rings toward sp³-rich, three-dimensional framewo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Bottleneck in 3D Scaffold Design

The pharmaceutical industry is undergoing a paradigm shift, moving away from planar, two-dimensional aromatic rings toward sp³-rich, three-dimensional frameworks. In this "escape from flatland," 2-azabicyclo[2.1.1]hexanes (aza-BCHs) have emerged as premier bioisosteres for ortho- and meta-substituted benzenes, as well as piperidines and pyrrolidines[1].

However, synthesizing these strained bicyclic systems—often achieved via [2π+2σ] cycloaddition of bicyclobutanes or intramolecular cyclobutane ring closures—frequently yields complex mixtures of endo/exo diastereomers and regioisomers[2][3]. Validating the precise 3D architecture of these scaffolds requires multidimensional Nuclear Magnetic Resonance (2D NMR). Because conventional Uniform Sampling (US) 2D NMR is inherently time-consuming, it creates a severe bottleneck in high-throughput structural elucidation.

This guide objectively compares conventional 2D NMR with advanced Non-Uniform Sampling (NUS) 2D NMR , providing a self-validating experimental framework for the rapid, high-resolution structural assignment of aza-BCH compounds.

The Causality of the Analytical Challenge

The rigid, highly strained geometry of the 2-azabicyclo[2.1.1]hexane core dictates its unique NMR behavior. The spatial arrangement of the atoms forces specific scalar couplings that are diagnostic of the bicyclic framework. For example, the bridgehead protons (H-1 and H-4) exhibit a distinct four-bond W-coupling, typically presenting a coupling constant ( J1/4​ ) of approximately 6.6 to 6.7 Hz[2][4].

While a 1D ¹H NMR spectrum can identify these bridgehead protons, the dense aliphatic region (1.0–3.0 ppm) of functionalized aza-BCHs suffers from severe signal overlap. To map the carbon backbone and determine the spatial proximity of endo/exo substituents, researchers must rely on 2D techniques like HSQC, HMBC, and NOESY/ROESY[5].

The Conventional Limitation: In traditional Fourier Transform (FT) NMR, time-domain data points must be spaced equally[6]. To double the digital resolution in the indirect dimension (F1) of a 2D experiment, the overall experiment time must linearly double[6]. For complex aza-BCH mixtures requiring high F1 resolution to separate overlapping methylene signals, conventional sampling is impractically slow.

Workflow Comparison: Uniform Sampling (US) vs. Non-Uniform Sampling (NUS)

Non-Uniform Sampling (NUS) breaks the constraints of the Nyquist-Shannon sampling theorem. By recording data with a non-uniform schedule (skipping a predetermined fraction of t1 increments) and utilizing advanced reconstruction algorithms like Iterative Soft Thresholding (IST), NUS allows chemists to either drastically cut acquisition time or significantly boost resolution without a time penalty[7][8].

Quantitative Performance Comparison

The following table summarizes the performance of Conventional US versus NUS at different sparsity levels for small molecule structural validation[5][6][7].

ParameterConventional US (100%)NUS (50% Sparsity)NUS (25% Sparsity)
Sampling Strategy Linear / UniformExponential / Poisson GapExponential / Poisson Gap
Relative Acq. Time 1.0x (Baseline)0.5x0.25x
F1 Digital Resolution Standard2x Enhancement (if time = 1.0x)4x Enhancement (if time = 1.0x)
Signal-to-Noise (S/N) OptimalSlightly ReducedSignificantly Weakened
Artifact Risk NoneLow (Cleared by reconstruction)High (Spurious t1 noise peaks)
Ideal Application Dilute or unstable samplesRoutine aza-BCH validation Ultra-fast screening of pure compounds

Analytical Causality: Why is 50% NUS the optimal choice for aza-BCHs? In small molecule applications where signal-to-noise is not the primary limiting factor, 50% sparse sampling halves the data collection time with little to no loss in data quality[5][7]. Dropping to 25% sparsity is generally avoided for complex isomeric mixtures, as aggressive undersampling weakens small peaks (e.g., minor diastereomers) and introduces significant reconstruction artifacts[7].

Visualizing the Structural Validation Logic

The structural assignment of aza-BCHs follows a strict logical sequence, utilizing specific 2D pulse sequences to build the 3D model from the ground up.

G Mixture Synthesized aza-BCH Isomeric Mixture OneD 1D 1H & 13C NMR Identify Bridgehead Protons (J ≈ 6.6 Hz) Mixture->OneD Initial Screen NUS_HSQC NUS-HSQC (50% Sparsity) Resolve Overlapping Aliphatic Signals OneD->NUS_HSQC Identify CH/CH2 NUS_HMBC NUS-HMBC Map Quaternary Carbons & Substituent Connectivity NUS_HSQC->NUS_HMBC Backbone Tracing NUS_NOESY NUS-NOESY / ROESY Determine endo/exo Stereochemistry NUS_HMBC->NUS_NOESY Spatial Proximity Validation Validated 3D Bioisostere Structure NUS_NOESY->Validation 3D Assignment

Figure 1: Sequential 2D NMR workflow for the structural validation of 2-azabicyclo[2.1.1]hexane.

Step-by-Step Experimental Protocol: Self-Validating NUS Workflow

To ensure high-fidelity structural assignment, the following protocol establishes a self-validating system for NUS 2D NMR acquisition (optimized for Bruker TopSpin / Mnova environments)[7][8].

Step 1: Sample Preparation & Concentration Optimization

  • Action: Dissolve 15–20 mg of the synthesized aza-BCH mixture in 600 µL of an appropriate deuterated solvent (e.g., CDCl₃ or D₂O for hydrochloride salts)[4][7].

  • Causality: NUS reconstruction algorithms rely on sufficient signal intensity. Because small peaks are weakened with less sampling, maintaining a high sample concentration ensures that minor endo/exo isomers are not lost during the Iterative Soft Thresholding (IST) reconstruction[7].

Step 2: Pulse Sequence Parameterization

  • Action: Load a multiplicity-edited HSQC pulse sequence. Navigate to the ACQUPARS panel.

  • Action: Change the FnTYPE parameter from traditional linear sampling to non-uniform sampling[7].

  • Action: Set NusAMOUNT to 50%. (Note: While some software defaults HSQC to 25%, manually overriding this to 50% prevents the loss of minor isomeric signals)[7].

Step 3: Resolution Enhancement Configuration

  • Action: To utilize NUS for resolution enhancement rather than time-saving, double the number of time-domain points (TD) in the indirect F1 dimension (e.g., increase from 256 to 512).

  • Causality: With NusAMOUNT at 50%, the spectrometer will only acquire 256 points, keeping the experiment time identical to a conventional low-resolution run, but yielding a 2x increase in F1 resolution to separate overlapping cyclobutane methylene protons[8].

Step 4: Data Reconstruction and Self-Validation

  • Action: Process the data using an IST or Compressed Sensing algorithm.

  • Self-Validation Check: Extract a 1D F2 projection from the reconstructed NUS-HSQC spectrum. Overlay this projection with the standard 1D ¹H NMR spectrum acquired in Step 1.

  • Validation Criteria: The diagnostic bridgehead proton coupling ( J1/4​ ≈ 6.6 Hz) must be perfectly preserved without phase distortions[2]. Furthermore, inspect the baseline in the F1 dimension; the absence of spurious peaks confirms that the sampling schedule and reconstruction algorithm successfully handled the dynamic range of the mixture[5][8].

Conclusion

For the structural validation of complex 2-azabicyclo[2.1.1]hexane bioisosteres, Conventional Uniform Sampling 2D NMR forces an unacceptable compromise between resolution and instrument time. By implementing a 50% Non-Uniform Sampling (NUS) strategy, analytical chemists can achieve the high digital resolution required to differentiate dense aliphatic regioisomers while maintaining robust signal integrity. When executed as a self-validating protocol, NUS transforms 2D NMR from an overnight bottleneck into a rapid, routine tool for modern 3D scaffold drug discovery.

References

  • A New Synthesis of 2-Azabicyclo[2.1.1]hexanes | The Journal of Organic Chemistry. acs.org.[Link]

  • A New Entry into 2-Azabicyclo[2.1.1]hexanes via 3-(Chloromethyl)cyclobutanone | The Journal of Organic Chemistry. acs.org.[Link]

  • Use of Non-Uniform Sampling (NUS) in 2D NMR. ucsb.edu. [Link]

  • Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time. nih.gov.[Link]

  • Non-Uniform Sampling (NUS) for Everyday Use: Sharper Spectra in Less Time. agilent.com.[Link]

  • Resolution-enhanced 2D NMR of complex mixtures by non-uniform sampling. mestrelab.com.[Link]

  • Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Azabicyclo[2.1.1]hexanes. nih.gov.[Link]

  • Lewis Acid-Catalyzed Formal[2π+2σ] Cycloaddition of Bicyclobutanes with Quinoxalin-2(1H)-ones: Access to Quinoxaline-Fused Aza-Bicyclo[2.1.1]hexanes. acs.org.[Link]

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Comparative

Benchmarking Synthesis Routes for Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate: A Comprehensive Comparison Guide

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Benchmark & Protocol Guide Executive Summary & Mechanistic Rationale In modern drug discovery, escaping "flatland" is a primar...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Benchmark & Protocol Guide

Executive Summary & Mechanistic Rationale

In modern drug discovery, escaping "flatland" is a primary objective. The 2-azabicyclo[2.1.1]hexane (aza-BCH) motif has emerged as a premier saturated bioisostere, serving as a rigid, three-dimensional replacement for ortho- and meta-substituted benzenes, as well as classical pyrrolidines[1]. Specifically, Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate (an esterified derivative of 2,4-methanoproline) is highly sought after as a modular building block for peptide mimetics and small-molecule therapeutics.

Historically, the synthesis of the highly strained aza-BCH core has been a significant bottleneck, plagued by low yields, poor regioselectivity, and scalability issues[2]. As a Senior Application Scientist, I have evaluated the three primary synthetic paradigms used to construct this framework. This guide objectively benchmarks these routes—analyzing the causality behind their experimental design, their scalability, and their practical utility in a modern laboratory setting.

SynthesisRoutes Target Ethyl 2-azabicyclo[2.1.1]hexane -1-carboxylate R1 Route A:[2+2] Photocycloaddition (Acyclic Precursor) R1->Target UV Light / Low Yield R2 Route B: Cyclobutane Ring Closure (Multigram Batch) R2->Target Base & Electrophile / Multi-step R3 Route C: [3+2] Cycloaddition (BCB + Imine) R3->Target Lewis Acid / High Yield

Fig 1. Strategic pathways for assembling the 2-azabicyclo[2.1.1]hexane core.

Comparative Data Matrix

To facilitate objective decision-making, the quantitative performance metrics of the three primary synthetic routes are summarized below. Data is normalized for the synthesis of the functionalized aza-BCH core.

Performance MetricRoute A: [2+2] PhotocycloadditionRoute B: Cyclobutane Ring ClosureRoute C: BCB [3+2] Cycloaddition
Overall Yield 15% – 25%45% – 55%75% – 90%
Step Count 3 – 4 steps5 – 7 steps1 – 2 steps
Scalability Low (Milligram scale)High (Multigram to Kilogram)High (Decagram scale)
Reaction Time 24 – 48 hours72+ hours (total sequence)2 – 12 hours
Atom Economy HighLow (Requires sacrificial reagents)High
Primary Limitation Side-product formation (1,4-dienes)Lengthy linear sequencePrecursor (BCB) volatility/stability

Route A: Intramolecular [2+2] Photocycloaddition (The Legacy Approach)

Mechanistic Rationale

The traditional approach to the aza-BCH skeleton involves the intramolecular photochemical [2+2] cycloaddition of an acyclic diene, typically an N-vinyl-N-allylamine derivative. UV irradiation excites the diene into a singlet or triplet state, forcing a concerted or step-wise cycloaddition. While the rigid transition state dictates the formation of the[2.1.1] topology, the immense ring strain of the resulting product often drives competitive side reactions, such as the formation of thermodynamically stable 1,4-dienes via ring-opening[3].

Experimental Protocol

Note: This protocol requires specialized photochemical equipment.

  • Preparation: Dissolve the N-allyl-N-vinylcarbamate precursor (10.0 mmol) in rigorously degassed, anhydrous acetonitrile to achieve a highly dilute concentration (0.01 M). Causality: High dilution is critical to prevent intermolecular polymerization.

  • Irradiation: Transfer the solution to a Pyrex photoreactor. Irradiate using a 450 W medium-pressure Hg lamp for 24–48 hours at ambient temperature.

  • Isolation: Monitor via TLC. Once the starting material is consumed, concentrate the solvent in vacuo.

  • Purification: Purify the crude mixture via silica gel flash chromatography (Hexanes/EtOAc) to isolate the aza-BCH core.

  • Esterification: Subject the deprotected core to standard Fischer esterification (Ethanol, cat. H2SO4, reflux 12h) to yield Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate.

Route B: Electrophilic Cyclobutane Ring Closure (The Scalable Batch Route)

Mechanistic Rationale

To bypass the scalability limits of photochemistry, an alternative route was developed starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride[4]. By installing a nitrogen nucleophile on the cyclobutane ring, an electrophile (such as phenylselenyl bromide or a halonium ion) can be used to activate the remaining alkene. The strategically positioned nitrogen undergoes neighboring group participation, attacking the activated complex to forge the bridging C–N bond[5].

Experimental Protocol
  • Electrophilic Activation: Dissolve the cyclobutene dicarbamate precursor (20.0 mmol) in anhydrous CH2Cl2 (100 mL). Cool to -78 °C under nitrogen.

  • Addition: Dropwise add phenylselenyl bromide (1.1 equiv). Stir for 2 hours. Causality: The electrophile stereoselectively activates the double bond without triggering premature decomposition.

  • Ring Closure: Evaporate the solvent and redissolve the intermediate in anhydrous THF. Add Sodium Hydride (NaH, 60% dispersion, 1.5 equiv) at 0 °C. Stir for 4 hours. Causality: Deprotonation of the carbamate nitrogen dramatically increases its nucleophilicity, driving the 4-endo/5-exo cyclization to form the[2.1.1] system[4].

  • Oxidative Elimination: Treat the crude mixture with H2O2 to oxidize the selenyl group, facilitating its elimination.

  • Esterification: Convert the resulting carboxylic acid to the ethyl ester using Ethanol and SOCl2 (0 °C to reflux, 6h).

Route C: [3+2] Cycloaddition of Bicyclobutanes (The State-of-the-Art)

Mechanistic Rationale

The current state-of-the-art methodology exploits the immense inherent ring strain (~65 kcal/mol) of bicyclo[1.1.0]butanes (BCBs). Under Lewis acidic or thermal conditions, the central C–C bond of the BCB acts as a reactive "spring." Cleavage of this bond generates a zwitterionic or diradical intermediate that readily undergoes a formal[3+2] cycloaddition with an imine[2]. This route is highly modular, allowing for the direct installation of the ethyl carboxylate group by using an appropriately functionalized imine (e.g., ethyl 2-(benzylideneamino)acetate)[3].

BCBMechanism BCB Bicyclo[1.1.0]butane (Strain: ~65 kcal/mol) Intermediate Zwitterionic Intermediate BCB->Intermediate C-C Cleavage Imine Imine Derivative Imine->Intermediate Nucleophilic Attack Product Aza-BCH Core Intermediate->Product Ring Closure

Fig 2. Mechanistic workflow of the [3+2] cycloaddition utilizing bicyclobutanes.

Experimental Protocol
  • Reaction Setup: In an oven-dried Schlenk flask, combine ethyl 2-(benzylideneamino)acetate (1.0 mmol) and the selected bicyclo[1.1.0]butane derivative (1.5 mmol).

  • Catalysis: Add Zinc Triflate (Zn(OTf)2, 10 mol%) as a Lewis acid catalyst, followed by 1,2-dichloroethane (DCE, 5.0 mL). Causality: The Lewis acid coordinates to the imine, lowering the LUMO and facilitating the nucleophilic attack by the strained BCB.

  • Cycloaddition: Seal the flask and heat to 80 °C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO3 (10 mL), and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate, and purify via flash chromatography to yield the highly pure Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate.

Conclusion & Recommendations

For modern drug development programs requiring Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate , the synthetic strategy must be chosen based on scale and infrastructure:

  • Avoid Route A unless exploring specific photochemical methodologies, as the low atom economy and poor scalability make it unviable for library generation.

  • Utilize Route B if you are operating at a kilogram scale and lack access to stable bicyclobutane precursors. The reliance on cheap, bulk chemicals makes it a robust, albeit lengthy, batch process.

  • Prioritize Route C for all discovery-stage and decagram-scale synthesis. The [3+2] BCB cycloaddition is the undisputed state-of-the-art, offering unparalleled step-economy, modularity, and high yields.

References

  • A New Synthesis of 2-Azabicyclo[2.1.1]hexanes The Journal of Organic Chemistry[Link]

  • The Rearrangement Route to 2-Azabicyclo[2.1.1]hexanes. Solvent and Electrophile Control of Neighboring Group Participation The Journal of Organic Chemistry[Link]

  • Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride ResearchGate[Link]

  • Building bridges from flatland: synthetic approaches and applications of 2-aza- and 2-oxa-bicyclo[2.1.1]hexanes Organic & Biomolecular Chemistry[Link]

  • Late-Stage N-Atom Deletion of Multisubstituted 2-Azabicyclo[2.1.1]Hexanes ACS Catalysis[Link]

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Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate
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